molecular formula C23H14Cl2F3N3O4 B12386426 Hsd17B13-IN-42

Hsd17B13-IN-42

Cat. No.: B12386426
M. Wt: 524.3 g/mol
InChI Key: OPOOJYGHWHUUAK-UHFFFAOYSA-N
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Description

Hsd17B13-IN-42 is a compound that targets the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The inhibition of HSD17B13 has shown potential in reducing the progression of these liver diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hsd17B13-IN-42 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific laboratory or industrial setup .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Hsd17B13-IN-42 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .

Properties

Molecular Formula

C23H14Cl2F3N3O4

Molecular Weight

524.3 g/mol

IUPAC Name

3,5-dichloro-4-hydroxy-N-[4-oxo-3-[[3-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]benzamide

InChI

InChI=1S/C23H14Cl2F3N3O4/c24-15-8-13(9-16(25)20(15)32)21(33)30-18-6-2-5-17-19(18)22(34)31(11-29-17)10-12-3-1-4-14(7-12)35-23(26,27)28/h1-9,11,32H,10H2,(H,30,33)

InChI Key

OPOOJYGHWHUUAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CN2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl

Origin of Product

United States

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